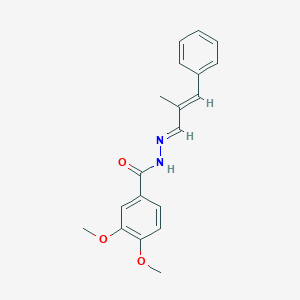![molecular formula C27H23N3O4 B449490 10-acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B449490.png)
10-acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound with the molecular formula C27H23N3O4 and a molecular weight of 453.5 g/mol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Chemical Reactions Analysis
10-acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
10-acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous molecular frameworks and functional groups. The uniqueness of this compound lies in its specific molecular interactions and biological activities, which distinguish it from other related compounds .
Properties
Molecular Formula |
C27H23N3O4 |
|---|---|
Molecular Weight |
453.5g/mol |
IUPAC Name |
5-acetyl-6-(3-nitrophenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H23N3O4/c1-17(31)29-24-13-6-5-12-22(24)28-23-15-20(18-8-3-2-4-9-18)16-25(32)26(23)27(29)19-10-7-11-21(14-19)30(33)34/h2-14,20,27-28H,15-16H2,1H3 |
InChI Key |
HZFCNLBMSULBAM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-methyl-3-furohydrazide](/img/structure/B449407.png)
![4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449411.png)
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxy-6-iodophenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B449413.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4-nitro-3-methylbenzohydrazide](/img/structure/B449414.png)
![ethyl (2-bromo-6-methoxy-4-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B449416.png)
![N'~1~,N'~4~-bis[1-(1-naphthyl)ethylidene]terephthalohydrazide](/img/structure/B449418.png)
![N-{3-[N-(3,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B449419.png)
![Ethyl [5-bromo-2-methoxy-4-(2-phenylcarbohydrazonoyl)phenoxy]acetate](/img/structure/B449422.png)
![ethyl (4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B449423.png)
![2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B449424.png)
![2-[2-(1-{3-Nitrophenyl}ethylidene)hydrazino]-2-oxoacetamide](/img/structure/B449426.png)
![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B449427.png)

![METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE](/img/structure/B449431.png)
